D-Val-Leu-Lys-AMC
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Overview
Description
It is a fluorogenic substrate for plasmin, an enzyme involved in the breakdown of fibrin in blood clots . The compound is characterized by its ability to release a fluorescent molecule, 7-amido-4-methylcoumarin (AMC), upon enzymatic cleavage, making it a valuable tool for studying protease activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Val-Leu-Lys-AMC is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Attachment of the first amino acid: The first amino acid, D-Valine, is attached to a solid resin support.
Coupling of subsequent amino acids: Leucine and Lysine are sequentially coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Introduction of AMC: The AMC moiety is introduced at the C-terminus of the peptide chain.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Automated SPPS: Automated synthesizers facilitate the sequential addition of amino acids and AMC.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to remove impurities.
Lyophilization: The purified peptide is lyophilized to obtain a dry powder form suitable for storage and use.
Chemical Reactions Analysis
Types of Reactions
D-Val-Leu-Lys-AMC primarily undergoes hydrolysis reactions catalyzed by proteases such as plasmin. The hydrolysis of the peptide bond between Lysine and AMC releases the fluorescent AMC molecule .
Common Reagents and Conditions
Proteases: Enzymes like plasmin are commonly used to catalyze the hydrolysis of this compound.
Buffers: Reactions are typically carried out in buffered solutions (e.g., Tris-HCl) to maintain optimal pH for enzyme activity.
Fluorometric Detection: The release of AMC is quantified using fluorometric detection, with excitation at 360-380 nm and emission at 440-460 nm
Major Products
The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be easily detected .
Scientific Research Applications
D-Val-Leu-Lys-AMC has a wide range of applications in scientific research:
Mechanism of Action
D-Val-Leu-Lys-AMC functions as a substrate for plasmin. The enzyme recognizes and cleaves the peptide bond between Lysine and AMC, releasing the fluorescent AMC molecule. This reaction allows researchers to quantify plasmin activity by measuring the fluorescence intensity . The molecular target of this compound is the active site of plasmin, where the cleavage occurs .
Comparison with Similar Compounds
Similar Compounds
D-Val-Leu-Lys-4-methoxy-2-naphthylamide (D-Val-Leu-Lys-MNA): Another fluorogenic substrate for plasmin, but with different fluorescence properties.
H-D-Ala-Phe-Lys-EACA-NH2: A peptide derivative with affinity for plasmin, used as an inhibitor.
Uniqueness
D-Val-Leu-Lys-AMC is unique due to its high sensitivity and specificity for plasmin. The release of AMC provides a strong fluorescent signal, making it a preferred choice for detecting and quantifying protease activity in various research applications .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2-oxochromen-4-yl)methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O5/c1-16(2)13-21(32-27(36)24(29)17(3)4)26(35)31-20(10-7-8-12-28)25(34)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24H,7-8,10,12-13,15,28-29H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t20-,21-,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWZHDFWQHVXMM-AWRGLXIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)[C@@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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